molecular formula C8H11NO B3066656 5-Ethyl-3-hydroxy-2-methylpyridine CAS No. 857436-16-9

5-Ethyl-3-hydroxy-2-methylpyridine

Cat. No. B3066656
CAS RN: 857436-16-9
M. Wt: 137.18 g/mol
InChI Key: VGGFXSCWQABKKK-UHFFFAOYSA-N
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Description

5-Ethyl-3-hydroxy-2-methylpyridine is an organic compound with the formula (C2H5)(CH3)C5H3N . It is efficiently prepared from simple reagents and is a convenient precursor to nicotinic acid, a form of vitamin B3 . It is a colorless liquid and is used as an intermediate for the production of nicotinic acid and nicotinamide .


Synthesis Analysis

5-Ethyl-3-hydroxy-2-methylpyridine is produced by condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . A novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) has been explored . The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution .


Molecular Structure Analysis

The molecular formula of 5-Ethyl-3-hydroxy-2-methylpyridine is C8H11NO . The molecular weight is 137.18 g/mol .


Chemical Reactions Analysis

The reaction mechanism of MEP formation has been extensively studied . All the proposed schemes involve the production of aldimine (CH3CHNH) from acetaldehyde and ammonia as the first step . This molecule tends to dimerise and trimerise by means of consecutive aldol reactions .


Physical And Chemical Properties Analysis

5-Ethyl-3-hydroxy-2-methylpyridine is a colorless liquid . More detailed physical and chemical properties were not found in the sources.

Safety and Hazards

The safety data sheet for 5-Ethyl-3-hydroxy-2-methylpyridine indicates that it is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage, and is harmful to aquatic life .

properties

IUPAC Name

5-ethyl-2-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-7-4-8(10)6(2)9-5-7/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGFXSCWQABKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440252
Record name 5-Ethyl-3-hydroxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-hydroxy-2-methylpyridine

CAS RN

857436-16-9
Record name 5-Ethyl-3-hydroxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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